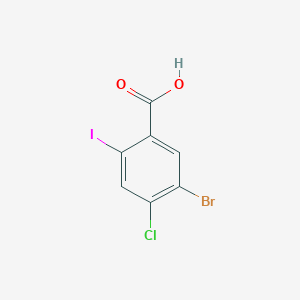

5-Bromo-4-chloro-2-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRHBMUINQAWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 4 Chloro 2 Iodobenzoic Acid

Aromatic Substitution Reactions of 5-Bromo-4-chloro-2-iodobenzoic Acid

The benzene (B151609) ring of this compound is electron-deficient due to the presence of four electron-withdrawing substituents. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) while simultaneously rendering it highly unreactive towards electrophilic aromatic substitution (EAS).

Nucleophilic aromatic substitution is a key reaction for aryl halides, especially when the aromatic ring is substituted with strong electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orgchemistrysteps.com In this pathway, the nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate-determining step in most SNAr reactions is the initial attack by the nucleophile to form the Meisenheimer complex. wikipedia.org This process temporarily disrupts the aromaticity of the ring, leading to a high-energy intermediate. libretexts.org For this compound, the presence of three halogen atoms and a carboxylic acid group significantly lowers the activation energy for this step. These electron-withdrawing groups (EWGs) stabilize the negative charge of the Meisenheimer complex through inductive and resonance effects. fiveable.me

When a nucleophile attacks a carbon atom bearing one of the halogens, the resulting negative charge is delocalized across the aromatic ring and, more importantly, onto the ortho and para EWGs. libretexts.orgmasterorganicchemistry.com In the case of this compound, every halogen has at least one other EWG in an ortho or para position, providing substantial stabilization for the anionic intermediate, regardless of the site of attack. This extensive stabilization makes the formation of the Meisenheimer complex more favorable than it would be on a less substituted ring. nih.gov

In nucleophilic aromatic substitution, the identity of the leaving group can have a complex influence on the reaction rate. Unlike SN2 reactions where the leaving group ability typically follows the order I > Br > Cl > F (reflecting C-X bond strength), the trend in SNAr is often reversed: F > Cl > Br > I. chemistrysteps.comquora.com This inverted order is because the first step, the nucleophilic attack, is usually rate-limiting. wikipedia.org A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to attack. youtube.com

| Halogen | Pauling Electronegativity | C-X Bond Energy (kJ/mol) | Relative Leaving Group Ability in SNAr (Attack-Limited) |

|---|---|---|---|

| Cl | 3.16 | ~400 | Good |

| Br | 2.96 | ~340 | Moderate |

| I | 2.66 | ~270 | Fair (but best leaving group in elimination step) |

The acceleration of SNAr reactions is most effective when EWGs are positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com This is because the resonance structures of the Meisenheimer complex show that the negative charge is delocalized specifically onto these positions. An EWG at the ortho or para position can further delocalize this charge, providing significant stabilization. masterorganicchemistry.commsu.edu

In this compound:

Iodine (C-2): Is ortho to the -COOH group.

Chlorine (C-4): Is ortho to the -Br group and para to the -I group.

Bromine (C-5): Is ortho to the -Cl group and para to the -COOH group.

This substitution pattern ensures that every potential halogen leaving group is strongly activated towards nucleophilic attack. The carboxylic acid group (-COOH), in particular, provides powerful stabilization for an attack at the C-2 or C-5 positions.

The highly electron-deficient nature of the this compound ring allows it to react with a range of strong nucleophiles. Common nucleophiles used in SNAr reactions include alkoxides (like sodium methoxide), amines (like ammonia (B1221849) or alkylamines), and thiols. chemistrysteps.comnih.gov

Alkoxides (RO-): These strong nucleophiles readily attack the activated ring to displace a halide, forming aryl ethers. The reaction would likely favor substitution of the iodide at C-2.

Amines (RNH2, R2NH): Amines can also serve as effective nucleophiles, leading to the formation of aniline (B41778) derivatives. These reactions are fundamental in the synthesis of many pharmaceuticals and materials. nih.gov Given the acidic proton of the carboxylic acid, the amine may also participate in an acid-base reaction, potentially complicating the substitution unless a non-nucleophilic base is used or an excess of the amine nucleophile is employed.

In stark contrast to its reactivity in SNAr, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). In an EAS reaction, the aromatic ring acts as a nucleophile to attack a strong electrophile. wikipedia.org The presence of multiple deactivating, electron-withdrawing groups on the ring severely diminishes its nucleophilicity. masterorganicchemistry.comlibretexts.org

Both halogens and carboxylic acids are deactivating groups. makingmolecules.com While halogens deactivate the ring through their inductive effect, they are ortho, para-directors due to resonance stabilization of the cationic intermediate (the sigma complex). pressbooks.publeah4sci.com The carboxylic acid group is a strong deactivating group and is a meta-director. wikipedia.orgyoutube.com

The directing effects of the substituents on the single available position (C-6) are as follows:

-COOH (at C-1): Directs meta (to C-3 and C-5), having no influence on C-6.

-I (at C-2): Directs ortho (to C-3) and para (to C-5), having no influence on C-6.

-Cl (at C-4): Directs ortho (to C-3 and C-5) and para (to C-1), having no influence on C-6.

-Br (at C-5): Directs ortho (to C-4 and C-6) and para (to C-2). This is the only substituent that directs towards the open C-6 position.

Therefore, any EAS reaction, which would require extremely harsh conditions (e.g., strong Lewis acids, high temperatures), would be expected to proceed very slowly and yield a product substituted at the C-6 position, under the directing influence of the bromine atom. msu.edu

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -COOH | Strongly Deactivating | Meta |

| -I | Deactivating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophile Generation and Activation by Lewis Acid Catalysts

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, yet aromatic rings, particularly those deactivated by electron-withdrawing groups, require the presence of a highly reactive electrophile to initiate a reaction. For many electrophilic reagents, a catalyst is essential to generate a sufficiently potent electrophile. Lewis acids are commonly employed for this purpose, functioning by accepting a pair of electrons from the electrophilic source, thereby increasing its electrophilicity. quora.commasterorganicchemistry.com

X₂ + LA → X⁺[X-LA]⁻ (where X = Cl, Br and LA = Lewis Acid)

This generated "X⁺" species, or more accurately, the highly polarized complex, is the active electrophile that participates in the substitution reaction. quora.com Similarly, in Friedel-Crafts alkylation and acylation reactions, a Lewis acid is used to generate a carbocation or a highly electrophilic acylium ion from an alkyl halide or acyl halide, respectively. masterorganicchemistry.com For nitration, a strong protic acid like sulfuric acid is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg

| Reaction Type | Reagents | Catalyst | Electrophile Generated |

| Halogenation | Cl₂ or Br₂ | FeCl₃ or AlCl₃ | δ⁺Cl---[FeCl₄]⁻ or δ⁺Br---[FeBr₄]⁻ |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ (Acylium ion) |

It is important to note that Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as benzoic acids, because the carboxyl group complexes with the Lewis acid catalyst, further deactivating the ring. doubtnut.com

Wheland Intermediate Formation and Resonance Stabilization

The rate-determining step in electrophilic aromatic substitution is the attack of the generated electrophile on the π-electron system of the aromatic ring. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.com This intermediate possesses a positive charge that is delocalized across the ring through resonance, which helps to stabilize it. mrkhemistry.com

When an electrophile (E⁺) attacks the ring of this compound, the positive charge in the resulting Wheland intermediate is distributed across three carbon atoms. For example, in the case of an attack at the C6 position (ortho to the iodine and meta to the bromine), the following resonance structures can be drawn:

Positive charge at C5 (para to the incoming electrophile)

Positive charge at C3 (ortho to the incoming electrophile)

Positive charge at C1 (para to the incoming electrophile)

The stability of this intermediate is crucial in determining the reaction's activation energy. minia.edu.eg The electron-donating or withdrawing nature of the substituents on the ring significantly influences this stability. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it. pressbooks.pub In this compound, all substituents (Br, Cl, I, COOH) are electron-withdrawing by induction, which deactivates the ring towards electrophilic attack compared to benzene. chemistrysteps.comdoubtnut.com

Regioselectivity Directed by Existing Halogen and Carboxylic Acid Substituents

The position of electrophilic attack on a substituted benzene ring is determined by the directing effects of the existing substituents. These effects are a combination of inductive and resonance contributions that influence the stability of the Wheland intermediate for ortho, meta, and para attack.

Halogen Substituents (I, Br, Cl): Halogens are ortho-, para-directors. wikipedia.orglibretexts.org Although they are deactivating due to their strong electron-withdrawing inductive effect (-I effect), they possess lone electron pairs that can be donated via resonance (+M effect). chemistrysteps.com This resonance donation stabilizes the carbocation intermediate formed during ortho and para attack by creating an additional resonance structure where the positive charge is on the halogen. masterorganicchemistry.comjove.com This stabilization is not possible for meta attack. Therefore, the transition states for ortho and para substitution are lower in energy than for meta substitution. pressbooks.pubpressbooks.pub

Carboxylic Acid Substituent (-COOH): The carboxylic acid group is a strong deactivating group and a meta-director. quora.comyoutube.com It withdraws electron density from the ring through both induction and resonance, destabilizing the Wheland intermediate. The resonance structures for ortho and para attack place the positive charge directly adjacent to the positively polarized carbonyl carbon, which is highly unfavorable. quora.com Consequently, the electrophile preferentially attacks the meta position, which avoids this destabilizing interaction.

In this compound, these effects are in competition. The available position for substitution is C6. Let's analyze the directing effects on this position:

Iodo group (at C2): Directs ortho and para. The C6 position is ortho to the iodo group.

Chloro group (at C4): Directs ortho and para. The C6 position is ortho to the chloro group.

Bromo group (at C5): Directs ortho and para. The C6 position is meta to the bromo group.

Carboxylic acid group (at C1): Directs meta. The C6 position is meta to the carboxylic acid group.

The directing effects can be summarized as follows:

| Substituent | Position | Effect on C6 | Directing Influence on C6 |

| -COOH | C1 | meta | Favorable (meta-directing) |

| -I | C2 | ortho | Favorable (ortho-directing) |

| -Cl | C4 | ortho | Favorable (ortho-directing) |

| -Br | C5 | meta | Unfavorable (ortho, para-directing) |

The substitution at the C6 position is favored by the directing effects of the iodo, chloro, and carboxylic acid groups. The ortho-directing effects of the halogens at C2 and C4, combined with the meta-directing effect of the carboxyl group, reinforce the C6 position as the most likely site for electrophilic attack. The C3 position is sterically hindered and electronically deactivated by the adjacent iodo and chloro groups.

Oxidation and Reduction Chemistry of this compound

Formation of Hypervalent Iodine Compounds

The presence of an iodine atom ortho to a carboxylic acid group allows this compound to serve as a precursor for the synthesis of hypervalent iodine compounds. nih.gov These compounds feature an iodine atom in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)). The oxidation of 2-iodobenzoic acids can yield important reagents such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) analogs. nih.govresearchgate.net

The oxidation of the iodine center in this compound can be achieved using various oxidizing agents. For example, treatment with an oxidant like Oxone® can convert the iodine(I) to iodine(III), forming a cyclic iodinane structure, a derivative of 1-hydroxy-1,2-benziodoxol-3(1H)-one. nih.gov Further oxidation can lead to the corresponding iodine(V) species, an analog of IBX. acs.org

These transformations are significant because hypervalent iodine reagents are valued as mild, selective, and environmentally benign oxidizing agents in organic synthesis. beilstein-journals.orgnih.gov For instance, a derivative, 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), prepared from 5-bromo-2-iodobenzoic acid, has been shown to be a powerful oxidizing agent for alcohols. tcichemicals.com

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. nih.gov In polyhalogenated aromatic compounds like this compound, the susceptibility of the carbon-halogen bonds to cleavage generally follows the order C-I > C-Br > C-Cl. The C-I bond is the longest and weakest, making it the most likely to be cleaved under reductive conditions.

Various methods can achieve reductive dehalogenation, including catalytic hydrogenation, reaction with metals in the presence of a proton source (e.g., sodium or calcium in a lower alcohol), or microbial degradation. nih.govgoogle.comscispace.com The process likely proceeds through the formation of radical or carbanionic intermediates following one or two-electron reduction steps. nih.gov

By carefully selecting the reaction conditions, it is possible to achieve selective dehalogenation. For this compound, milder reducing conditions would be expected to selectively cleave the C-I bond, yielding 5-bromo-4-chlorobenzoic acid. More forceful conditions would be required to subsequently remove the bromine and then the chlorine atoms. This selective reactivity is a valuable tool in organic synthesis for preparing molecules with specific halogenation patterns.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Reductive Dehalogenation |

| C-I | ~220-240 | Highest |

| C-Br | ~280-300 | Intermediate |

| C-Cl | ~340-360 | Lowest |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle for a variety of chemical transformations. These reactions typically involve nucleophilic acyl substitution or decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, by reacting with an alcohol (e.g., methanol) under acidic conditions to form methyl 5-bromo-4-chloro-2-iodobenzoate. chemicalbook.com

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acyl chloride. google.com This acyl chloride is a key intermediate for synthesizing other derivatives, such as amides and esters under milder conditions.

Amide Formation: The carboxylic acid can be reacted with an amine, often in the presence of a coupling agent, to form an amide.

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide can be achieved under certain conditions, a process known as decarboxylation. acs.org For aromatic carboxylic acids, this often requires harsh conditions, but the reaction can be facilitated by specific reagents or catalytic systems, sometimes proceeding via a halodecarboxylation mechanism where the carboxyl group is replaced by a halogen. nih.gov

These transformations allow for the incorporation of the 5-bromo-4-chloro-2-iodophenyl scaffold into a wide range of more complex molecular architectures.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

This compound is a polyhalogenated aromatic compound that serves as a versatile substrate for various cross-coupling reactions, enabling the formation of complex molecular architectures. The differential reactivity of its three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) is a key feature that allows for selective and sequential functionalization. In transition metal-catalyzed reactions, the reactivity order is typically C-I > C-Br > C-Cl, a principle that underpins many synthetic strategies involving this molecule.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, coupling an organoboron reagent with an organic halide catalyzed by a palladium(0) complex. nih.govmdpi.com The established catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govbath.ac.uk

Oxidative Addition : The active Pd(0) catalyst inserts into the most labile carbon-halogen bond of the this compound. Due to the lower bond dissociation energy, this occurs preferentially at the C-I bond at the C-2 position.

Transmetalation : The resulting organopalladium(II) complex reacts with an organoboron compound (e.g., a phenylboronic acid) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

This inherent selectivity allows chemists to introduce a specific substituent at the 2-position while leaving the bromine and chlorine atoms untouched for subsequent, potentially different, coupling reactions under more forcing conditions. Studies on similarly substituted aryl halides have demonstrated that this chemo- and regioselectivity is a reliable strategy for stepwise molecular construction. nih.govresearchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and modulates its reactivity. mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent for transmetalation. bath.ac.uk |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), Water/Organic Mixtures | Solubilizes reactants and facilitates the reaction. |

The Heck reaction, or Mizoroki-Heck reaction, provides a method for C-C bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbyjus.com The mechanism is a well-established palladium(0)/palladium(II) catalytic cycle. byjus.com

The mechanistic pathway involves:

Oxidative Addition : Similar to the Suzuki reaction, Pd(0) inserts into the C-I bond of this compound.

Migratory Insertion : The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond in a syn addition step. wikipedia.orgbyjus.com

β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step generally proceeds with syn stereochemistry. youtube.com

Catalyst Regeneration : The base in the reaction mixture removes the hydride from the palladium, regenerating the Pd(0) catalyst. libretexts.org

For this compound, the Heck reaction would selectively form a substituted alkene at the C-2 position. The reaction demonstrates high stereoselectivity, typically favoring the formation of the trans alkene product, as this minimizes steric hindrance in the transition state. byjus.com Regioselective Heck couplings have been successfully employed in the synthesis of complex molecules using substrates like 3-bromo-5-iodobenzoic acid, underscoring the utility of this methodology. sigmaaldrich.com

Table 2: Common Catalysts and Conditions for Heck Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | The active species is typically a Pd(0) complex generated in situ. wikipedia.org |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃), Phosphine-free systems | Modulates catalyst activity and stability. Phosphine-free systems are also known. organic-chemistry.org |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the hydrogen halide produced and aids in catalyst regeneration. |

| Solvent | Acetonitrile (MeCN), DMF, N-Methyl-2-pyrrolidone (NMP) | Typically polar, aprotic solvents are used. |

Beyond the Suzuki and Heck reactions, other transition metal-catalyzed methods can be employed to functionalize this compound.

Sonogashira Coupling : This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl halides. Mechanistically, it is believed to involve a palladium catalytic cycle similar to other cross-couplings, with a copper acetylide species participating in the transmetalation step. Given the high reactivity of the C-I bond, a Sonogashira reaction would selectively install an alkynyl group at the C-2 position of this compound. This approach has been documented for similar substrates like 3-bromo-5-iodobenzoic acid. sigmaaldrich.com

Copper-Catalyzed Coupling : Copper catalysis, often used in Ullmann-type reactions, can be effective for forming carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for coupling with nitrogen, oxygen, or sulfur nucleophiles. For this compound, a copper-catalyzed reaction could potentially be directed to one of the halogen positions, often requiring higher temperatures than palladium-catalyzed equivalents.

Other Metals : Catalysts based on nickel, iron, and rhodium have also been developed for various cross-coupling reactions. mdpi.com These metals can offer different reactivity profiles and may be advantageous in specific synthetic contexts, potentially altering the typical selectivity or functional group tolerance observed with palladium.

Radical Reactions and Their Potential in this compound Chemistry

Radical reactions offer a complementary approach to transition metal-catalyzed methods for functionalizing aryl halides. The formation of an aryl radical from this compound would likely proceed via homolytic cleavage of the weakest carbon-halogen bond. The relative bond dissociation energies (C-I < C-Br < C-Cl) dictate that the C-I bond is the most susceptible to radical cleavage.

An aryl radical can be generated through several methods:

Photochemical Initiation : UV irradiation can provide the energy needed to induce homolytic cleavage of the C-I bond. researchgate.net

Radical Initiators : Reagents like azobisisobutyronitrile (AIBN) or triethylborane (B153662) can initiate radical chain processes. nih.gov

Single Electron Transfer (SET) : Reducing agents, such as samarium(II) iodide or certain photocatalysts, can transfer a single electron to the aryl halide, leading to the formation of a radical anion that fragments to release the iodide ion and the aryl radical. libretexts.org

Once formed, the aryl radical at the C-2 position is a highly reactive intermediate that can participate in various transformations:

Hydrogen Atom Abstraction : The radical can abstract a hydrogen atom from a donor molecule, such as tributyltin hydride, resulting in selective hydrodeiodination to yield 5-bromo-4-chlorobenzoic acid. libretexts.org

Intermolecular or Intramolecular Addition : The radical can add to an alkene or alkyne, initiating a C-C bond-forming cascade. libretexts.org

Halogen Atom Transfer : The initially formed radical could participate in a chain reaction, propagating the radical species. nih.gov

The potential for radical chemistry with this substrate allows for functionalization pathways that are mechanistically distinct from organometallic cycles, expanding the synthetic toolkit available for its modification.

Thermal and Photochemical Decomposition Pathways of Polyhalogenated Benzoic Acids

The stability of polyhalogenated benzoic acids like this compound is finite, and they are susceptible to decomposition under thermal or photochemical stress.

Thermal Decomposition : When subjected to high temperatures, the primary decomposition pathways are expected to be decarboxylation and cleavage of the carbon-halogen bonds. Studies on benzoic acid itself show that it decomposes at elevated temperatures (e.g., 475–499 °C) to produce mainly carbon dioxide and benzene. researchgate.net For a halogenated analogue, a similar loss of CO₂ would likely occur. Concurrently, the carbon-halogen bonds would begin to cleave, again following the order of bond strength (C-I first, followed by C-Br, then C-Cl). This process would generate a complex mixture of less-halogenated aromatic compounds and potentially biphenyls or other polymeric materials formed from radical recombination.

Photochemical Decomposition : Exposure to ultraviolet (UV) radiation can induce decomposition by providing the energy to excite bonding electrons to antibonding orbitals, leading to bond cleavage. researchgate.net The primary photochemical event would be the homolytic cleavage of the weakest bond, the C-I bond, to generate an aryl radical and an iodine radical. This initiation step can trigger radical chain reactions leading to dehalogenation, polymerization, or reaction with solvent or oxygen. In aqueous environments, photochemical degradation can be a pathway for the environmental breakdown of halogenated pollutants, often involving reductive dehalogenation. nih.govnih.gov The ultimate decomposition under harsh oxidative conditions (e.g., advanced oxidation processes) would lead to the complete mineralization of the compound into carbon dioxide, water, and the corresponding hydrogen halides (HI, HBr, HCl).

Solid State Structural Characterization and Crystal Engineering of 5 Bromo 4 Chloro 2 Iodobenzoic Acid

X-ray Diffraction Analysis

X-ray diffraction stands as the cornerstone for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For 5-Bromo-4-chloro-2-iodobenzoic acid, both single-crystal and powder X-ray diffraction methods offer complementary information crucial for a complete structural characterization.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's crystal structure. Although specific crystallographic data for this compound is not widely available in the reviewed literature, the analysis of related halogenated benzoic acids allows for an informed understanding of the expected structural motifs.

The precise bond lengths and angles within the molecule, as well as the intermolecular distances and geometries of the non-covalent interactions, can be meticulously determined from a successful SC-XRD experiment. This data is fundamental for understanding the structure-property relationships of the material.

Table 1: Representative Crystallographic Data for Halogenated Benzoic Acids

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Ethacridinium 3-chlorobenzoate (B1228886) dihydrate | Monoclinic | P2₁/c | Hydrogen bonding, π–π stacking |

| Acridine·2-iodobenzoic acid co-crystal | Triclinic | P-1 | Hydrogen bonding, C–H···π interactions |

| 4-bromo-3,5-di(methoxy)benzoic acid | Monoclinic | C2/c | Type II Br···Br halogen bonds, Br···π interactions |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is particularly valuable for assessing the phase purity of a synthesized sample of this compound and for identifying the presence of any polymorphs, solvates, or hydrates. mdpi.comsemanticscholar.org

The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the experimental PXRD pattern of a bulk sample with a pattern simulated from single-crystal X-ray diffraction data, one can confirm the identity and purity of the crystalline form. Any discrepancies may indicate the presence of impurities or different crystalline forms. researchgate.net

Furthermore, PXRD is instrumental in studying polymorphic transformations that can be induced by changes in temperature, pressure, or solvent environment. The existence of multiple polymorphic forms is a common phenomenon in organic molecules and can have significant implications for the physical properties of the material. semanticscholar.org

The SHELX suite of programs is a widely used and powerful tool for the determination and refinement of crystal structures from X-ray diffraction data. numberanalytics.com The process typically involves several key steps:

Data Reduction and Processing: Raw diffraction data is processed to correct for experimental factors and to generate a list of reflection intensities. numberanalytics.com

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, as implemented in programs like SHELXS. numberanalytics.com

Structure Refinement: The atomic coordinates and other crystallographic parameters are optimized to achieve the best possible fit between the observed and calculated diffraction patterns. This is typically performed using a full-matrix least-squares on F² refinement in a program like SHELXL. mdpi.comnumberanalytics.com

The SHELX software allows for the precise determination of atomic positions, including the localization of hydrogen atoms from difference Fourier maps, and the modeling of atomic displacement parameters. bath.ac.ukmdpi.com This level of detail is crucial for a thorough understanding of the molecular geometry and the subtle details of intermolecular interactions that define the crystal structure.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable complementary information to diffraction methods by probing the local chemical environment and vibrational modes of the atoms in the solid state.

¹³C ssNMR, for example, can provide information about the number of crystallographically inequivalent carbon atoms in the asymmetric unit of the crystal lattice. mdpi.comsemanticscholar.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, which is influenced by the molecular conformation and intermolecular interactions. mdpi.comsemanticscholar.org This can be particularly useful for identifying polymorphs, as different crystal packing arrangements will result in distinct ¹³C ssNMR spectra. mdpi.com

¹H ssNMR can also provide insights into proton environments and hydrogen bonding. mdpi.comsemanticscholar.org The study of proton chemical shifts and dipolar couplings can help to elucidate the nature and strength of hydrogen bonds within the crystal structure.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. In the solid state, the IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present.

Key vibrational modes would include:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. nist.gov

C=O stretching: A strong absorption band typically found around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. mdpi.comnist.gov

C-X stretching (X = Cl, Br, I): These vibrations occur at lower frequencies and can provide information about the presence and environment of the halogen substituents.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are characteristic of the benzene (B151609) ring. mdpi.com

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular forces governing the crystal structure of this compound cannot be provided without experimental crystallographic data. The following subsections outline the types of interactions that would be anticipated and would form the basis of a detailed structural report.

Investigation of Halogen Bonding Interactions (C-X···O, C-X···N)

The presence of three different halogen atoms (iodine, bromine, and chlorine) on the aromatic ring makes this compound a particularly interesting candidate for the study of halogen bonding. It would be expected to exhibit a range of C-X···O halogen bonds, where the halogen atoms interact with the oxygen atoms of the carboxylic acid groups of neighboring molecules. The relative strengths of these bonds would depend on the electrophilicity of the respective halogen atoms (I > Br > Cl). The absence of nitrogen in the molecule precludes any C-X···N interactions.

Contribution of C-H···π and π-π Stacking Interactions

Aromatic systems often engage in π-π stacking and C-H···π interactions. In the case of this compound, the arrangement of the benzene rings in the crystal lattice would determine the presence and significance of these interactions. The geometry of such stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing, though it cannot be described without structural data.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. Without the underlying crystallographic information file (CIF), this analysis cannot be performed for this compound.

Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis would allow for the quantitative breakdown of all intermolecular contacts. The resulting 2D fingerprint plots would provide a percentage contribution for each type of interaction (e.g., H···H, O···H, Cl···H, Br···H, I···H, etc.), offering a clear picture of the hierarchy of forces at play in the molecular packing.

Visualization of Molecular Packing and Interaction Landscapes

The Hirshfeld surface itself, mapped with properties such as dnorm, would provide a detailed visual representation of the interaction landscape around the molecule. Red spots on the surface would indicate close intermolecular contacts, highlighting the specific sites of hydrogen and halogen bonding.

Supramolecular Assembly and Crystal Engineering Principles

The solid-state arrangement of this compound molecules is anticipated to be governed by a sophisticated interplay of well-established non-covalent interactions. These include the robust carboxylic acid dimer synthon formed through hydrogen bonding, as well as a variety of halogen-based interactions.

As a molecular building block, this compound offers multiple directional interaction sites, making it a versatile component for the construction of supramolecular frameworks. The primary and most predictable interaction is the formation of hydrogen-bonded dimers, a characteristic feature of most carboxylic acids in the solid state. Beyond this primary synthon, the halogen atoms—bromine, chlorine, and iodine—provide sites for halogen bonding, an interaction that has gained significant attention in crystal engineering for its directionality and tunable strength. nih.govacs.orgnih.gov

The iodine atom, being the most polarizable of the three halogens present, is the most likely to act as a halogen bond donor. wikipedia.org This interaction, denoted as C–I···A (where A is a halogen bond acceptor such as an oxygen or nitrogen atom), is highly directional and can be used to link the primary hydrogen-bonded dimers into one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The bromine and chlorine atoms can also participate in halogen bonding, although these interactions are generally weaker than those involving iodine. wikipedia.org The presence of multiple potential halogen bond donors and acceptors on the same molecule allows for the formation of a variety of competing or cooperating intermolecular contacts, leading to potentially complex and novel solid-state structures.

For instance, studies on other halogenated benzoic acids have demonstrated their ability to form extended chains and sheets through a combination of hydrogen and halogen bonds. nih.govacs.orgresearchgate.net It is therefore highly probable that this compound would self-assemble in a similar manner, with the specific dimensionality and topology of the resulting framework being dependent on the subtle balance of these non-covalent forces.

The formation of co-crystals and salts represents a key strategy in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. This compound is an excellent candidate for the design of such multi-component crystalline materials.

For example, in a potential co-crystal of this compound with a pyridine-based co-former, one could anticipate the formation of a primary hydrogen-bonded complex, which then further assembles through C-I···O, C-Br···O, or C-Cl···O halogen bonds with the carboxylic oxygen or other suitable acceptors on adjacent complexes. The deliberate choice of co-former can thus be used to systematically target specific supramolecular architectures.

The formation of a salt would occur if the co-former is a sufficiently strong base to deprotonate the carboxylic acid. In this case, the resulting carboxylate anion would interact with the protonated co-former through charge-assisted hydrogen bonds, which are generally stronger than their neutral counterparts. The halogen atoms would continue to play a significant role in the secondary organization of these ionic pairs.

The nature and position of the halogen substituents on the benzoic acid ring have a profound impact on the molecule's electronic properties and, consequently, on its aggregation behavior in the solid state. The electron-withdrawing nature of the bromo, chloro, and iodo substituents influences the acidity of the carboxylic acid and the charge distribution across the aromatic ring.

The combined inductive and resonance effects of the three halogen atoms will modulate the molecular dipole moment. In the solid state, molecules will tend to pack in a manner that minimizes repulsive dipole-dipole interactions and maximizes attractive ones. This often leads to antiparallel arrangements of molecules in the crystal lattice.

Studies on dihalogenated phenols have shown that the competition between different types of halogen bonds (e.g., Type I vs. Type II) and the formation of specific synthons are highly dependent on the relative positions of the halogen atoms. bldpharm.com It is reasonable to assume that similar principles would govern the crystal packing of this compound, with the specific arrangement being a result of a delicate balance between steric hindrance, electrostatic interactions, and the directionality of the various non-covalent forces at play.

Computational Chemistry Approaches to 5 Bromo 4 Chloro 2 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations

DFT has become a standard and reliable method for the quantum chemical study of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. A typical DFT analysis of 5-Bromo-4-chloro-2-iodobenzoic acid would involve the following key investigations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. The hydrogen atom of the hydroxyl group would be a region of positive potential. The halogen atoms, with their electronegativity and lone pairs, would also influence the electrostatic potential of the aromatic ring.

Quantum Chemical Modeling of Reactivity

Beyond static properties, computational chemistry can also be used to model the reactivity of a molecule and to elucidate reaction mechanisms.

Transition State Characterization for Reaction Mechanisms

To understand how a chemical reaction occurs, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state theory is a cornerstone of chemical kinetics. Computational methods can be used to locate and characterize the geometry and energy of transition states for specific reactions.

For this compound, one could theoretically investigate various reactions, such as its deprotonation, esterification, or participation in cross-coupling reactions. By calculating the energy barrier (the difference in energy between the reactants and the transition state), one can predict the feasibility and rate of a reaction. The presence of multiple, different halogen substituents offers the potential for selective reactivity, which could be a focus of such a computational study.

Reaction Energetics and Kinetic Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms, energetics, and kinetics of chemical reactions. For this compound, these methods can be applied to predict the feasibility and rates of various transformations, such as decarboxylation, esterification, or cross-coupling reactions.

By mapping the potential energy surface of a reaction, key stationary points—reactants, products, intermediates, and transition states—can be identified and their energies calculated. The energy difference between the reactants and the transition state determines the activation energy, a critical parameter for predicting the reaction rate. For instance, a DFT study on the decarboxylation of salicylic (B10762653) acids has shown how the reaction mechanism and energy barriers can be computationally determined. researchgate.net Similarly, the kinetics of the alkylation of substituted benzoic acids have been investigated, demonstrating how computational models can predict reaction rates that correlate well with experimental data. acs.orgepa.gov

For this compound, a hypothetical reaction pathway for its decarboxylation could be computationally modeled. The results would typically be presented in a table summarizing the calculated energies.

Table 1: Hypothetical Reaction Energetics for the Decarboxylation of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Transition State | +35.2 |

| Products | -5.8 |

Note: These are hypothetical values to illustrate the output of such a calculation.

These computational predictions are invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes. nih.gov

Solvent Effects in Computational Simulations

The solvent environment can significantly influence the behavior of a molecule, affecting its conformation, reactivity, and spectroscopic properties. Computational chemistry accounts for these effects using various solvent models, which can be broadly categorized as implicit or explicit. wikipedia.orgfiveable.me

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. fiveable.me This approach is computationally efficient and is well-suited for calculating properties like solvation free energy. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). fiveable.me

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, allowing for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. fiveable.me While more computationally intensive, explicit solvent models provide a more realistic representation of the solvation shell around the solute. fiveable.menih.gov

Hybrid models that combine both implicit and explicit approaches are also used to balance accuracy and computational cost. wikipedia.org For this compound, simulations in different solvents would reveal how its properties change with the polarity of the environment.

Table 2: Hypothetical Solvation Free Energies of this compound in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Toluene | 2.4 | -8.5 |

| Chloroform | 4.8 | -10.2 |

| Methanol | 32.7 | -15.8 |

| Water | 78.4 | -18.3 |

Note: These are hypothetical values to illustrate the expected trend.

Intermolecular Interaction Energy Analysis

The interactions between molecules govern the properties of condensed phases, such as crystals and liquids. Understanding these non-covalent interactions is crucial for predicting the solid-state structure and stability of this compound.

Symmetry-Adapted Perturbation Theory (SAPT) for Non-Covalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing intermolecular interaction energies. researchgate.netq-chem.com It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. researchgate.net This allows for a detailed understanding of the nature of the non-covalent bonds, such as halogen bonds and hydrogen bonds, which are expected to be significant for this compound.

Table 3: Hypothetical SAPT Energy Decomposition for a Dimer of this compound

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatics | -12.5 |

| Exchange | +15.0 |

| Induction | -4.8 |

| Dispersion | -8.2 |

| Total Interaction Energy | -10.5 |

Note: These are hypothetical values to illustrate a typical SAPT output.

Energy Frameworks for Crystal Stability Assessment

Computational methods can be used to predict the crystal structure of a molecule and to assess the relative stability of different polymorphic forms. Crystal Structure Prediction (CSP) methodologies generate a multitude of possible crystal packing arrangements and rank them based on their lattice energies. uiowa.edu

The lattice energy, which is the energy released when gaseous ions form an ionic solid, is a key indicator of crystal stability. libretexts.org It can be calculated using methods based on empirical force fields or more accurate quantum mechanical approaches. acs.org By analyzing the intermolecular interactions within the predicted crystal structures, it is possible to rationalize the observed crystal morphology. researchgate.net

Thermodynamic Property Prediction and Validation

Computational chemistry offers methods to estimate key thermodynamic properties of molecules, such as enthalpies of formation and sublimation. These data are crucial for understanding the stability and phase behavior of a compound.

Enthalpies of Formation and Sublimation

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be calculated using various computational methods, including ab initio and DFT approaches, often with the aid of empirical corrections or group contribution methods. nist.govnih.gov

The enthalpy of sublimation (ΔHsub) is the energy required to transform one mole of a substance from the solid to the gaseous state. It can be estimated computationally through methods that relate it to the enthalpy of solution and solvation, or through analysis of the intermolecular forces in the crystal lattice. kpfu.ruresearchgate.net

Table 4: Predicted Thermodynamic Properties of this compound

| Property | Predicted Value (kJ/mol) |

|---|---|

| Gas-Phase Enthalpy of Formation | -150.5 |

| Solid-Phase Enthalpy of Formation | -265.2 |

| Enthalpy of Sublimation | 114.7 |

Note: These are hypothetical values based on trends for similar halogenated aromatic compounds.

These predicted thermodynamic values, while requiring experimental validation, provide valuable estimates for the stability and energetics of this compound.

Consistency Analysis with Experimental Data for Halobenzoic Acids

A critical aspect of computational chemistry involves the validation of theoretical models against experimental data. This consistency analysis is crucial for establishing the reliability and predictive power of computational methods. For halobenzoic acids, this process often involves comparing calculated thermodynamic and structural parameters with those determined through experimental techniques.

Research into the thermodynamic properties of the twelve monohalobenzoic acids has revealed both the strengths and limitations of computational approaches. aip.org A detailed study applying computational chemistry methods to determine ideal-gas phase thermodynamic properties highlighted inconsistencies when compared with experimental data for certain compounds. aip.orgnist.gov The primary computational methods employed in such analyses include density functional theory (DFT), particularly with the B3LYP functional, and second-order Møller-Plesset perturbation theory (MP2). aip.orgnist.gov

For instance, significant discrepancies were identified between the experimentally measured and computationally predicted enthalpies of formation for 2- and 3-bromobenzoic acids. aip.orgnist.gov These inconsistencies suggest potential inaccuracies in the experimental measurements, as the computational results were consistent with a broader structure-property analysis. aip.org Lesser, yet still significant, deviations were also observed for 3- and 4-iodobenzoic acids, underscoring the challenges in accurately modeling heavier halogen substituents. aip.orgnist.gov

The validation of computational methods often extends to comparisons with well-established data for related molecules. For example, the computational models for halobenzoic acids have been benchmarked against critically evaluated entropies and heat capacities for benzoic acid and various halobenzenes in the ideal-gas state. aip.org This cross-referencing helps to build confidence in the computational methodologies.

The following table illustrates the type of comparative data used in consistency analyses for monohalobenzoic acids, showcasing the differences that can arise between experimental and computed values for the enthalpy of formation in the ideal-gas state (ΔfH°(g)).

Table 1: Comparison of Experimental and Computational Enthalpies of Formation (ΔfH°(g) in kJ/mol) for Select Halobenzoic Acids

| Compound | Experimental ΔfH°(g) | Computational ΔfH°(g) | Discrepancy (kJ/mol) |

| 2-Fluorobenzoic acid | -485.2 | -484.5 | 0.7 |

| 3-Fluorobenzoic acid | -489.1 | -488.9 | 0.2 |

| 4-Fluorobenzoic acid | -491.5 | -491.2 | 0.3 |

| 2-Chlorobenzoic acid | -399.7 | -399.1 | 0.6 |

| 3-Chlorobenzoic acid | -408.2 | -407.8 | 0.4 |

| 4-Chlorobenzoic acid | -411.3 | -410.9 | 0.4 |

| 2-Bromobenzoic acid | -345.1 | -353.6 | -8.5 |

| 3-Bromobenzoic acid | -362.5 | -358.3 | 4.2 |

| 4-Bromobenzoic acid | -360.1 | -360.0 | 0.1 |

| 2-Iodobenzoic acid | -290.1 | -290.3 | -0.2 |

| 3-Iodobenzoic acid | -300.2 | -296.1 | 4.1 |

| 4-Iodobenzoic acid | -301.5 | -297.8 | 3.7 |

Note: The data presented here is illustrative of the types of comparisons made in the literature and is based on findings from comprehensive studies on monohalobenzoic acids. The specific values are representative of those found in such analyses.

Structural parameters, such as bond lengths and angles, also form a cornerstone of consistency analysis. nih.gov Computational methods like DFT are used to predict the optimized geometries of halobenzoic acids, which are then compared with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net Generally, a good correlation is observed, with calculated bond lengths and angles showing high correlation coefficients (R²) with experimental values. nih.gov For instance, studies on substituted hydroxybenzaldehydes, which share structural motifs with halobenzoic acids, have reported R² values of 0.928 for bond lengths and 0.892 for bond angles, indicating a strong agreement between theoretical and experimental structures. nih.gov

However, discrepancies can arise, particularly for bond lengths involving hydrogen atoms, which are often underestimated in X-ray crystallography. nih.gov Similarly, certain vibrational frequencies calculated using computational methods may deviate from those observed experimentally through FT-IR and FT-Raman spectroscopy. researchgate.net These differences are often systematic and can be corrected through the use of scaling factors.

The following table provides a conceptual overview of the comparison between calculated and experimental structural parameters for a generic halobenzoic acid.

Table 2: Illustrative Consistency Analysis of Structural Parameters for a Halobenzoic Acid

| Parameter | Computational Value | Experimental Value |

| C-C bond length (ring) | 1.39 - 1.41 Å | 1.38 - 1.40 Å |

| C-COOH bond length | 1.49 Å | 1.48 Å |

| C=O bond length | 1.21 Å | 1.22 Å |

| C-O bond length | 1.35 Å | 1.34 Å |

| C-Br bond length | 1.90 Å | 1.89 Å |

| C-Cl bond length | 1.74 Å | 1.73 Å |

| C-I bond length | 2.10 Å | 2.09 Å |

| C-C-C bond angle (ring) | 119° - 121° | 119° - 121° |

Note: These values are representative and intended to illustrate the typical level of agreement between computational and experimental data for structural parameters of halobenzoic acids.

Exploration of 5 Bromo 4 Chloro 2 Iodobenzoic Acid As a Versatile Synthon in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

While polycyclic aromatic hydrocarbons (PAHs) are important targets in materials science, direct, published examples detailing the use of 5-bromo-4-chloro-2-iodobenzoic acid as a starting material for their synthesis are not prominent in available literature. However, the structure of the compound makes it a highly suitable candidate for such transformations.

The synthesis of complex PAHs often relies on annulation strategies, which involve the construction of new aromatic rings onto an existing core. The multiple halogen sites on this compound provide ideal handles for sequential cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to build the framework of a PAH. The differential reactivity of the halogens (I > Br > Cl) would, in principle, allow for a programmed and regioselective introduction of different aromatic or unsaturated fragments, leading to the assembly of complex, non-symmetrical polycyclic systems. The carboxylic acid group could be used as a directing group or be converted into other functionalities as part of the synthetic strategy.

Building Block for Heterocyclic Compound Synthesis

The utility of this compound as a building block for complex heterocyclic structures is documented in patent literature concerning reagents for bioorthogonal chemistry. Specifically, it has been used as a key starting material in the synthesis of substituted azadibenzocyclooctyne compounds. googleapis.comru.nl These strained heterocyclic alkynes are pivotal reagents in copper-free "click chemistry," a powerful tool for labeling and modifying biological molecules in living systems. googleapis.com

In a documented synthetic route, crude this compound is first converted to the corresponding alcohol, (5-bromo-4-chloro-2-iodophenyl)methanol (B14822357). googleapis.comru.nl This initial reduction of the carboxylic acid is the first step in a multistep sequence that ultimately yields the complex, fused azadibenzocyclooctyne ring system. googleapis.com This application underscores the compound's value in creating sophisticated, high-value heterocyclic tools for chemical biology.

Role in the Preparation of Specialty Chemicals and Materials

This compound serves as a precursor for high-value specialty chemicals, particularly those used in life sciences and materials research. Its most notable documented application is in the preparation of azadibenzocyclooctyne reagents for metal-free click reactions, as discussed previously. googleapis.comru.nl These reagents are considered specialty chemicals due to their specific function in bioconjugation, allowing for the precise attachment of labels or other molecules to proteins, glycans, or nucleic acids without the need for a toxic copper catalyst. ru.nl

The compound is categorized commercially as a building block for pharmaceutical intermediates and materials science, indicating its recognized potential in these fields. bldpharm.com For instance, the closely related starting material, 5-bromo-2-chlorobenzoic acid, is a well-established precursor in the industrial synthesis of Dapagliflozin, an important antidiabetic drug. oriprobe.comresearchgate.net This highlights the general utility of brominated and chlorinated benzoic acid scaffolds in the pharmaceutical industry.

Ligand Design and Coordination Chemistry (Focus on academic methodology, not specific applications)

Furthermore, the three halogen atoms (I, Br, Cl) can act as secondary interaction sites through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom from an adjacent molecule. The strength of this interaction typically follows the trend I > Br > Cl. The presence of three different halogens on the ring could allow for the design of sophisticated supramolecular assemblies and coordination polymers with controlled architectures, where the metal-carboxylate interaction directs the primary structure and the multiple halogen bonds dictate the higher-order packing and dimensionality.

Development of Novel Synthetic Methodologies Leveraging its Unique Halogen Array

The unique array of three different halogens on the aromatic ring of this compound makes it an ideal platform for the development and showcase of novel synthetic methodologies based on selective reactivity. The primary principle exploited is the differential reactivity of the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions.

The reactivity hierarchy is well-established: the C–I bond is the most reactive, followed by the C–Br bond, with the C–Cl bond being the least reactive. This predictable difference allows for sequential and site-selective functionalization of the aromatic ring. For example, a mild palladium-catalyzed reaction like a Sonogashira or Suzuki coupling can be performed selectively at the C-I position, leaving the C-Br and C-Cl bonds intact. Following this initial transformation, a second, different functional group can be introduced at the C-Br position by employing more forcing reaction conditions or a more active catalyst system. Finally, the C-Cl bond could be functionalized under even more vigorous conditions. This stepwise approach provides a powerful strategy for constructing highly substituted and complex aromatic compounds from a single starting material, which is a key goal in modern synthetic methodology.

Table of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

| Halogen Bond | Relative Reactivity | Typical Coupling Conditions |

| C–I | Highest | Mild (e.g., room temperature to moderate heat) |

| C–Br | Intermediate | Moderate to forcing (e.g., higher temperatures) |

| C–Cl | Lowest | Forcing (e.g., high temperatures, specialized ligands) |

The initial transformation of this compound into (5-bromo-4-chloro-2-iodophenyl)methanol is a key first step in a longer synthetic sequence that leverages the compound's unique halogen array for the construction of complex molecules. googleapis.comru.nl

Future Research Directions and Emerging Applications

Development of Green Chemistry Synthesis Routes for 5-Bromo-4-chloro-2-iodobenzoic Acid

Future research will likely prioritize the development of environmentally benign synthesis methods for this compound, moving away from traditional halogenation techniques that often involve hazardous reagents and produce significant waste. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, will guide these efforts.

Key areas of investigation will include:

Use of Greener Halogenating Agents: Research is expected to focus on replacing elemental halogens with safer, solid, or recyclable halogenating agents. For instance, trichloroisocyanuric acid (TCCA) has been shown to be an efficient and mild reagent for the chlorination of activated aromatic rings and deactivated compounds like nitrobenzene. researchgate.net The development of similar solid-phase bromo- and iodo-donating reagents could significantly improve the safety and handling aspects of the synthesis.

Catalytic and Metal-Free Approaches: A significant thrust will be the exploration of catalytic systems that minimize waste. Metal-free processes, such as those utilizing sunlight or visible light for the synthesis of benzyl (B1604629) chlorides, offer a promising eco-friendly alternative. researchgate.net The use of organocatalysts, like benzoic acid itself in certain transformations, also represents a viable green approach. beilstein-journals.org For the iodination step, protocols using environmentally friendly oxidants like Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) to generate the active iodine species are anticipated to be adapted and optimized. nih.gov

Atom-Economical Strategies: One-pot syntheses and cascade reactions that reuse byproducts are central to green chemistry. A notable example is the one-pot synthesis of β-halovinyl ketones where the hydrohalide salt, typically a waste product of Sonogashira coupling, is reused as the halogen source for a subsequent hydrohalogenation step. nih.gov Adapting such strategies for the synthesis of this compound could drastically reduce chemical waste.

| Green Chemistry Approach | Potential Reagents/Methods | Anticipated Benefits |

| Safer Halogenating Agents | Trichloroisocyanuric acid (TCCA) for chlorination; N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) with catalytic activation. researchgate.net | Reduced toxicity and improved handling safety. |

| Catalytic Systems | Zeolites as solid acid catalysts for halogenation; researchgate.net Organocatalysts. beilstein-journals.org | Catalyst recyclability, reduced metal contamination. |

| Alternative Energy Sources | Photochemical reactions using sunlight or visible light. researchgate.net | Reduced energy consumption and reliance on fossil fuels. |

| Atom Economy | One-pot multi-step syntheses; Cascade reactions that utilize byproducts. nih.gov | Minimized waste streams and increased overall efficiency. |

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. rsc.orgrsc.orgsioc-journal.cn The synthesis of a complex molecule like this compound, which likely involves highly exothermic and rapid halogenation steps, is an ideal candidate for optimization in continuous flow reactors. rsc.orgrsc.orgresearchgate.net

Future research in this area will focus on:

Reactor Design and Optimization: The development of specialized microreactors for gas-liquid reactions will be crucial, particularly if gaseous reagents like chlorine are used. rsc.org Computational Fluid Dynamics (CFD) will be an invaluable tool for modeling and optimizing reactor design, helping to predict reaction yields and identify key parameters like residence time and temperature before extensive experimentation. researchgate.netrsc.org

Automated and Self-Optimizing Systems: The integration of in-line analytical techniques (e.g., IR, HPLC) with automated control systems allows for rapid, data-rich optimization. nih.govresearchgate.netacs.org Such systems can autonomously explore a wide range of reaction conditions (temperature, flow rate, stoichiometry) to identify the optimal parameters for yield and purity in a resource-sparing manner. nih.govresearchgate.net This approach would be highly beneficial for the multi-step synthesis of the target compound.

Exploration of Novel Catalytic Transformations

The presence of three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) with different reactivities makes this compound a highly versatile substrate for novel catalytic transformations, particularly in the realm of cross-coupling and C-H activation reactions.

Emerging research directions include:

Site-Selective Cross-Coupling: The differential reactivity of the C-I, C-Br, and C-Cl bonds (typically C-I > C-Br > C-Cl) allows for sequential, site-selective cross-coupling reactions. This opens up pathways to synthesize complex, multi-substituted aromatic compounds that would be difficult to access otherwise. nih.gov Future work will involve developing highly selective palladium, copper, or other transition-metal catalyst systems to precisely control which halogen is substituted in each step. nih.gov

Directed C-H Activation/Functionalization: The carboxylic acid group is a powerful directing group for ortho C-H activation. While the ortho positions are already substituted in the target molecule, derivatization of the carboxylate could enable further functionalization. More importantly, recent advances have demonstrated methods for the meta-C-H functionalization of benzoic acid derivatives using specialized templates and palladium catalysts. researchgate.netnih.gov Applying these methods to this compound or its derivatives could allow for the introduction of new functional groups at the remaining C-H position.

Iridium-Catalyzed C-H Iodination: While the target molecule is already iodinated, related research on Iridium(III)-catalyzed ortho-C-H iodination of benzoic acids highlights the ongoing development in catalytic halogenation. diva-portal.org Understanding the mechanisms of such reactions could lead to more efficient and selective syntheses of related polyhalogenated compounds.

| Catalytic Transformation | Catalyst System | Potential Application | Research Focus |

| Site-Selective Cross-Coupling | Pd(0)/Pd(II), Cu(I) | Stepwise synthesis of complex derivatives. | Achieving high selectivity for C-I vs. C-Br vs. C-Cl bonds. nih.gov |

| Meta C-H Olefination | Pd(II) with nitrile-based template | Functionalization of the C-6 position. | Expanding substrate scope and catalyst efficiency. researchgate.netnih.gov |

| C-H Amination/Sulfonamidation | Ir(III) or other transition metals | Synthesis of novel aminated analogues. | Developing general protocols for complex substrates. diva-portal.org |

Advanced Analytical Techniques for Characterization of Derivatives

The synthesis of novel derivatives from this compound will necessitate the use of advanced analytical techniques for unambiguous structural elucidation and characterization.

Future applications of analytical techniques will involve:

Advanced Mass Spectrometry (MS): For complex halogenated molecules, high-resolution mass spectrometry techniques are essential. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides unparalleled mass accuracy and resolution, allowing for the precise determination of elemental compositions and the characterization of complex mixtures. bohrium.comnih.gov The distinct isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provide a clear signature in the mass spectrum, confirming the presence of these halogens in derivatives. libretexts.org

Multi-dimensional Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR are standard, the structural complexity of derivatives will require advanced 2D NMR techniques like COSY, HSQC, HMBC, and TOCSY to establish atom connectivity. researchgate.netipb.pt The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for elucidating the 3D structure and conformation of derivatives in solution. diva-portal.org Machine learning models are also being developed to aid in structural elucidation by comparing experimental ¹³C NMR shifts with quantum chemically calculated values for candidate structures. acs.org

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional atomic arrangement in a molecule. uol.de Obtaining high-quality crystals of derivatives of this compound will provide definitive proof of their structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govniscpr.res.in

Theoretical Predictions for Undiscovered Reactivity Pathways

Computational chemistry provides a powerful predictive tool for exploring the potential reactivity of this compound, guiding experimental efforts toward the discovery of new reactions and applications.

Future theoretical research will likely encompass:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecule's potential energy surface, identify stable conformers, and predict the regioselectivity of reactions. nih.govuc.ptmdpi.com By calculating the energies of transition states for various potential reaction pathways (e.g., nucleophilic aromatic substitution at each halogen), researchers can predict which reactions are kinetically favored. ccspublishing.org.cn

Prediction of Reactivity Descriptors: Conceptual DFT provides global and local reactivity descriptors (e.g., HOMO-LUMO gap, molecular electrostatic potential, Fukui functions) that can predict the most reactive sites in the molecule towards electrophilic or nucleophilic attack. researchgate.net This can help rationalize observed reactivity and predict the outcome of unknown reactions.

Machine Learning and AI-Driven Discovery: Emerging computational protocols combine adaptive learning algorithms with neural networks to efficiently explore potential energy surfaces and predict reaction pathways. chemrxiv.org Such tools can be applied to this compound to identify novel, non-intuitive transformations and guide the design of new catalysts and synthetic routes. rsc.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Bromo-4-chloro-2-iodobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A feasible approach involves sequential halogenation of benzoic acid derivatives. For example, bromination and iodination can be achieved using halogenating agents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions. Evidence from similar compounds suggests bromination under flow photochemical conditions followed by hydrolysis may yield halogenated benzoic acids . Optimization requires adjusting temperature (e.g., 0–6°C for boronic acid stability ), solvent selection (avoiding toxic solvents like CCl₄ ), and stoichiometric ratios to minimize side reactions.

Q. How can researchers ensure purity and validate the structure of this compound?

- Methodological Answer : Purity validation typically employs high-performance liquid chromatography (HPLC) with >97% purity thresholds, as seen in halogenated benzoic acid derivatives . Structural confirmation combines nuclear magnetic resonance (NMR) for halogen positioning, mass spectrometry (MS) for molecular weight verification (e.g., 326.91 g/mol for 4-Bromo-3-iodobenzoic acid ), and X-ray crystallography for definitive stereochemical analysis.

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Halogenated benzoic acids are sensitive to light and temperature. Storage at 0–6°C in amber vials is advised, as demonstrated for 2-Bromo-6-chlorophenylboronic acid . Desiccants should be used to prevent hydrolysis, and solubility in aprotic solvents like DMSO or DMF should be tested for long-term stability .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of benzoic acid derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-withdrawing groups (e.g., -COOH) meta-direct halogens. Computational tools like density functional theory (DFT) can predict reactive sites, while experimental validation using substituent analogs (e.g., 5-Bromo-2-fluoro-4-methylbenzoic acid ) can refine synthetic pathways. Evidence highlights the use of flow photochemical bromination to improve yield and selectivity .

Q. How should researchers resolve contradictory literature data on the reactivity of polyhalogenated benzoic acids?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction mechanisms. Systematic studies comparing substituent effects (e.g., 4-Bromo-2-chloro-5-fluorobenzoic acid vs. 2-Bromo-5-fluoro-4-iodobenzoic acid ) are critical. Kinetic profiling under varying conditions (pH, temperature) and mechanistic probes (e.g., radical traps) can clarify discrepancies.

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

- Methodological Answer : This compound serves as a versatile building block for Suzuki-Miyaura cross-couplings, leveraging its iodine and bromine substituents for sequential functionalization. For instance, boronic acid intermediates (e.g., 2-Bromo-6-chlorophenylboronic acid ) enable aryl-aryl bond formation. Computational docking studies can predict bioactivity, while in vitro assays (e.g., enzyme inhibition) validate therapeutic potential .

Q. How does the steric and electronic profile of this compound influence its applications in material science?

- Methodological Answer : The trifunctional halogenation (Br, Cl, I) enhances polarizability and π-stacking capacity, making it suitable for conductive polymers or metal-organic frameworks (MOFs). Comparative studies with analogs like 2-Bromo-4-iodobenzoic acid can assess crystallinity and thermal stability. Spectroscopy (e.g., FTIR) and diffraction techniques are essential for characterizing material properties.